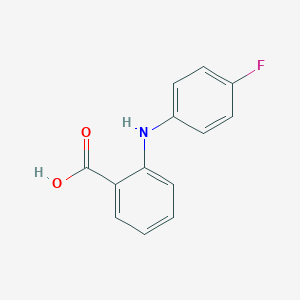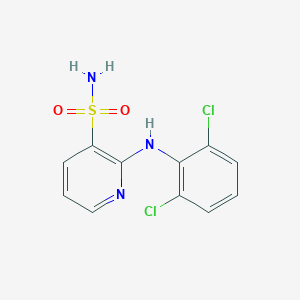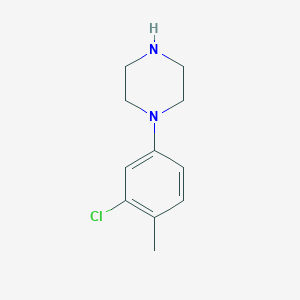![molecular formula C12H8O2S B186456 Benzo[c][2,1]benzoxathiine 6-oxide CAS No. 77123-91-2](/img/structure/B186456.png)
Benzo[c][2,1]benzoxathiine 6-oxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzo[c][2,1]benzoxathiine 6-oxide is a compound that has gained attention in the scientific community due to its potential applications in various fields. This molecule is a heterocyclic compound that contains a benzothiophene ring fused with a benzene ring. It has a molecular formula of C13H9OS and a molecular weight of 215.28 g/mol. In
Aplicaciones Científicas De Investigación
Benzo[c][2,1]benzoxathiine 6-oxide has various scientific research applications. It has been reported to exhibit anti-tumor activity in vitro and in vivo, making it a potential candidate for cancer therapy. It has also been shown to possess anti-inflammatory and antioxidant properties, which could be useful in the treatment of various inflammatory diseases. Furthermore, benzo[c][2,1]benzoxathiine 6-oxide has been reported to inhibit the growth of certain bacteria and fungi, making it a potential candidate for the development of antimicrobial agents.
Mecanismo De Acción
The mechanism of action of benzo[c][2,1]benzoxathiine 6-oxide is not fully understood. However, it has been reported to induce apoptosis in cancer cells by activating the caspase pathway. It has also been shown to inhibit the activity of NF-κB, a transcription factor involved in inflammation and immune response. Additionally, benzo[c][2,1]benzoxathiine 6-oxide has been reported to scavenge free radicals and inhibit lipid peroxidation, which could contribute to its antioxidant and anti-inflammatory properties.
Efectos Bioquímicos Y Fisiológicos
Benzo[c][2,1]benzoxathiine 6-oxide has been reported to exhibit various biochemical and physiological effects. In vitro studies have shown that it inhibits the proliferation of cancer cells and induces apoptosis. It has also been shown to reduce the production of pro-inflammatory cytokines and inhibit the activity of certain enzymes involved in inflammation. Furthermore, benzo[c][2,1]benzoxathiine 6-oxide has been reported to possess antioxidant properties and protect against oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using benzo[c][2,1]benzoxathiine 6-oxide in lab experiments is its potential as a novel therapeutic agent for cancer and inflammatory diseases. Its anti-tumor and anti-inflammatory properties make it a promising candidate for further research and development. However, a limitation of using benzo[c][2,1]benzoxathiine 6-oxide in lab experiments is its limited solubility in aqueous solutions, which could affect its bioavailability and efficacy.
Direcciones Futuras
There are several future directions for research on benzo[c][2,1]benzoxathiine 6-oxide. One direction is to further investigate its mechanism of action and identify its molecular targets. This could lead to the development of more effective therapeutic agents for cancer and inflammatory diseases. Another direction is to optimize the synthesis method of benzo[c][2,1]benzoxathiine 6-oxide to improve its yield and purity. Additionally, future research could focus on the development of novel drug delivery systems to enhance the bioavailability and efficacy of benzo[c][2,1]benzoxathiine 6-oxide. Overall, benzo[c][2,1]benzoxathiine 6-oxide has great potential for various scientific research applications and warrants further investigation.
Métodos De Síntesis
The synthesis of benzo[c][2,1]benzoxathiine 6-oxide involves the reaction of 2-aminobenzenethiol with 1,2-dichlorobenzene in the presence of a base such as potassium carbonate. This reaction leads to the formation of benzo[c][2,1]benzoxathiine, which is then oxidized with hydrogen peroxide to produce benzo[c][2,1]benzoxathiine 6-oxide. This synthesis method has been reported in various research articles and has been optimized for high yields and purity.
Propiedades
Número CAS |
77123-91-2 |
|---|---|
Nombre del producto |
Benzo[c][2,1]benzoxathiine 6-oxide |
Fórmula molecular |
C12H8O2S |
Peso molecular |
216.26 g/mol |
Nombre IUPAC |
(6S)-benzo[c][2,1]benzoxathiine 6-oxide |
InChI |
InChI=1S/C12H8O2S/c13-15-12-8-4-2-6-10(12)9-5-1-3-7-11(9)14-15/h1-8H/t15-/m0/s1 |
Clave InChI |
IYBLGEVIWORXGN-UHFFFAOYSA-N |
SMILES isomérico |
C1=CC=C2C(=C1)C3=CC=CC=C3[S@@](=O)O2 |
SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3S(=O)O2 |
SMILES canónico |
C1=CC=C2C(=C1)C3=CC=CC=C3S(=O)O2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-[3-(Trifluoromethyl)anilino]pyridine-3-sulfonamide](/img/structure/B186374.png)
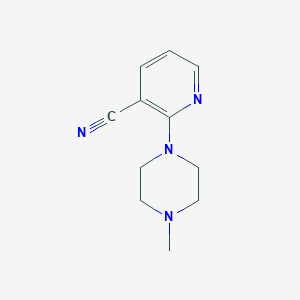
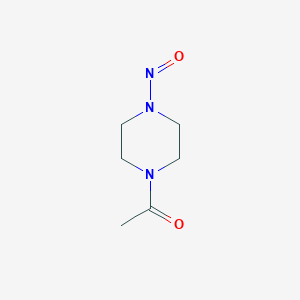
![2-[[3-(Trifluoromethyl)phenyl]amino]-pyridine-3-sulfonic acid](/img/structure/B186378.png)
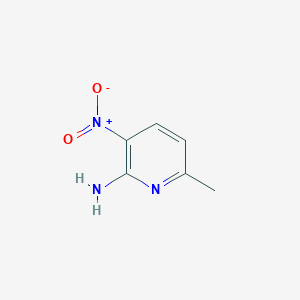
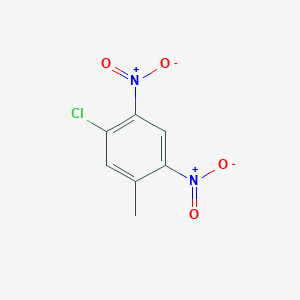
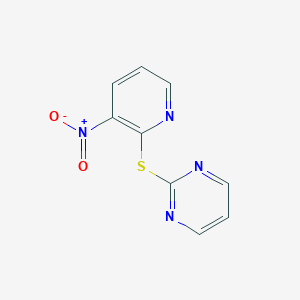
![Ethyl 2-methoxyimino-2-[2-(tritylamino)-1,3-thiazol-4-yl]acetate](/img/structure/B186390.png)
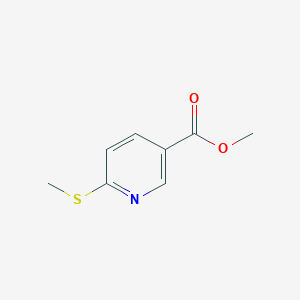
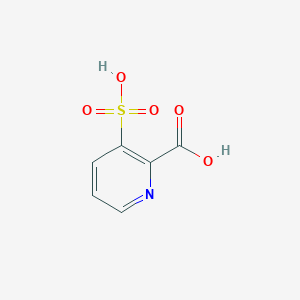
![Ethanol, 2,2'-[(3-phenylpropyl)imino]bis-](/img/structure/B186393.png)
